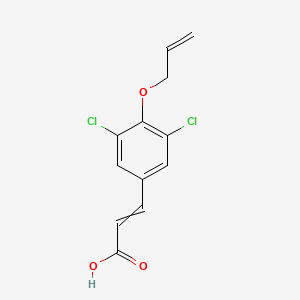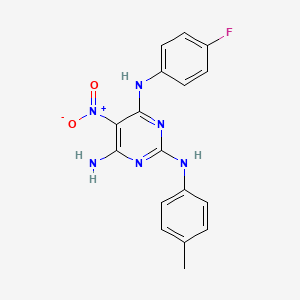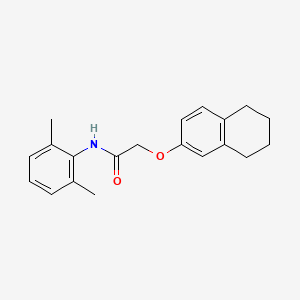![molecular formula C24H32N2O4S B12476728 2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12476728.png)
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.
Functional group modifications: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and benzenesulfonamide core can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-acetylamino-5-chloro methyl benzoate: This compound shares the methoxy and benzenesulfonamide features but differs in other functional groups and overall structure.
2-methoxy-5-methylphenol: This compound has a simpler structure with a methoxy and methyl group on a phenol ring.
Uniqueness
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is unique due to its combination of functional groups and the presence of the piperidine ring, which can confer specific biological activities and chemical reactivity not found in simpler analogs.
Properties
Molecular Formula |
C24H32N2O4S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O4S/c1-19-11-14-25(15-12-19)24(27)18-26(16-13-21-7-5-4-6-8-21)31(28,29)23-17-20(2)9-10-22(23)30-3/h4-10,17,19H,11-16,18H2,1-3H3 |
InChI Key |
LEGKMVOVAWHPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B12476650.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12476658.png)
![2-{[({6-[2-(Acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12476659.png)

![2-(diethylamino)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B12476661.png)


![N-(4-bromophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12476689.png)
![3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476701.png)




![4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid](/img/structure/B12476743.png)
